molecular formula C11H16N4O2 B1627165 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid CAS No. 924834-88-8

4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid

Cat. No. B1627165
CAS RN: 924834-88-8
M. Wt: 236.27 g/mol
InChI Key: FMHAXISXKNVJSI-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid, also known as MPMP, is a pyrimidine derivative that has shown promising results in scientific research. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Scientific Research Applications

Synthesis of New Amides

This compound has been used in the synthesis of new amides of the N-methylpiperazine series . These new carboxylic acid amides contain an N-methylpiperazine fragment, which were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .

Anti-inflammatory Effects

A study has shown that a new piperazine compound, which includes the “4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid” structure, has anti-nociceptive and anti-inflammatory effects . This compound reduced the number of writhings induced by acetic acid in a dose-dependent manner, and also reduced oedema formation at all hours of the paw oedema induced by carrageenan test .

Leukemia Treatment

The compound has been used in the synthesis of antileukemic agent imatinib . Imatinib specifically inhibits the activity of tyrosine kinases, which is one of the most used therapeutic agents to treat leukemia .

Antibacterial Activity

The compound has been used in the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, which have shown antibacterial activity against several strains of bacteria .

Antimicrobial Activity

The compound has been used in the synthesis of new piperazine chrome-2-one derivatives . These derivatives showed antimicrobial activity towards oxidoreductase enzyme .

Molecular Modeling

The compound has been used in molecular modeling studies . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .

properties

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-8-9(10(16)17)7-12-11(13-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMHAXISXKNVJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586491
Record name 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

924834-88-8
Record name 4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylic acid
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